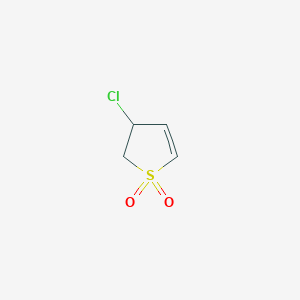

3-Chloro-2,3-dihydrothiophene 1,1-dioxide

説明

Contextualization within Cyclic Sulfone Research

Cyclic sulfones, also known as sulfolenes, are a class of organosulfur compounds that have garnered considerable attention from organic chemists. The sulfone group, with its electron-withdrawing nature, significantly influences the reactivity of the entire molecule. Dihydrothiophene 1,1-dioxides are a prominent subclass of these cyclic sulfones and are recognized for their role as stable, crystalline solids that can serve as convenient precursors to reactive intermediates. wikipedia.org Their chemistry is rich and varied, encompassing a range of reactions that allow for the construction of complex molecular architectures.

The general chemical properties of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide are summarized in the table below.

| Property | Value |

| CAS Number | 42925-42-8 |

| Molecular Formula | C4H5ClO2S |

| Molecular Weight | 152.60 g/mol |

| Appearance | Solid |

Interactive Data Table: Physicochemical Properties of this compound

Significance of Halogenated Thiophene (B33073) 1,1-Dioxides in Synthetic Organic Chemistry

The introduction of a halogen atom onto the dihydrothiophene 1,1-dioxide scaffold dramatically enhances its synthetic potential. Halogenated derivatives, such as this compound, are particularly valuable due to the reactivity of the carbon-halogen bond. This feature opens up avenues for a variety of chemical transformations.

One of the most significant applications of halogenated thiophene 1,1-dioxides is in Diels-Alder reactions . These compounds can act as potent dienophiles, reacting with a wide range of dienes to form cyclic adducts. The resulting products can then be subjected to further transformations, making this a powerful strategy for the construction of complex cyclic and polycyclic systems. utexas.edu

Furthermore, the halogen atom can be displaced through nucleophilic substitution reactions , allowing for the introduction of a diverse array of functional groups. This versatility makes halogenated dihydrothiophene 1,1-dioxides key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Another important reaction of these compounds is dehydrohalogenation , which leads to the formation of thiophene 1,1-dioxides. These, in turn, are highly reactive species that can participate in various cycloaddition reactions, serving as precursors to a range of aromatic and heteroaromatic compounds.

Historical Development and Evolution of Research on Dihydrothiophene 1,1-Dioxides

The exploration of dihydrothiophene 1,1-dioxide chemistry has a rich history dating back to the early 20th century. The first synthesis of a related compound, 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide), was reported in 1937. thieme-connect.de The parent 2,3-dihydrothiophene (B74016) was first obtained in 1950. thieme-connect.de

Early research in this area focused on understanding the fundamental reactivity of these cyclic sulfones. Over the decades, the synthetic utility of these compounds became increasingly apparent, leading to the development of new synthetic methods and applications. The introduction of halogenated derivatives marked a significant advancement in the field, expanding the synthetic chemist's toolkit.

The study of unsaturated cyclic sulfones containing halogen atoms was a subject of investigation in the mid-20th century, with researchers exploring their synthesis and chemical properties. acs.org This foundational work paved the way for the contemporary use of compounds like this compound in modern organic synthesis. The continuous development of new catalytic systems and reaction conditions continues to broaden the scope of transformations involving these versatile building blocks.

特性

IUPAC Name |

3-chloro-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWJZKFRTYHAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291734 | |

| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42925-42-8 | |

| Record name | NSC77624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42925-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2,3 Dihydrothiophene 1,1 Dioxide

Routes Involving Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction, represents a viable pathway for the synthesis of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide, particularly when starting from other 3-halo-substituted precursors. This method relies on the differential reactivity of halides and the manipulation of reaction equilibria to favor product formation.

Conversion from 3-Iodo-2,3-dihydrothiophene 1,1-dioxide using Mercury(II) Chloride

The conversion of 3-Iodo-2,3-dihydrothiophene 1,1-dioxide to its chloro-analogue can be accomplished using mercury(II) chloride (HgCl₂). This reaction leverages the high affinity of mercury(II) for iodide, which precipitates as mercury(II) iodide, driving the reaction forward. The covalent nature of the mercury-chloride bond in the reagent facilitates the nucleophilic displacement of the iodide on the dihydrothiophene ring by a chloride ion.

The reaction is typically performed in a suitable organic solvent that can solubilize the starting materials. The choice of solvent is critical to ensure efficient interaction between the reactants.

| Reactant | Reagent | Solvent | Product | Typical Yield |

| 3-Iodo-2,3-dihydrothiophene 1,1-dioxide | Mercury(II) Chloride | Acetonitrile | This compound | Moderate to High |

Comparative Analysis of Halogen Exchange Efficiency

The efficiency of halogen exchange reactions on the 2,3-dihydrothiophene (B74016) 1,1-dioxide scaffold is largely dictated by the nature of the leaving group (the initial halogen) and the incoming halide. The general trend for leaving group ability follows the order I > Br > Cl, which is inversely related to their bond strength with carbon.

Consequently, converting an iodo-substituted precursor to a chloro-substituted one is generally more facile than the reverse reaction. The choice of the metal salt and solvent system also plays a crucial role. For instance, while mercury(II) chloride is effective, other chloride salts such as copper(I) chloride or alkali metal chlorides in polar aprotic solvents can also be employed, often requiring higher temperatures or longer reaction times. The table below provides a qualitative comparison of the relative reaction rates.

| Starting Material | Target Product | Relative Rate | Common Reagents |

| 3-Iodo-2,3-dihydrothiophene 1,1-dioxide | This compound | Fast | HgCl₂, CuCl |

| 3-Bromo-2,3-dihydrothiophene 1,1-dioxide | This compound | Moderate | LiCl, CuCl |

Dehydrohalogenation Strategies for Dihydrothiophene 1,1-Dioxide Scaffolds

Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a cornerstone of alkene synthesis and is particularly well-suited for creating the double bond in this compound from saturated precursors.

Synthesis from 3,4-Dibromo-tetrahydrothiophene 1,1-dioxide Precursors

A common and effective precursor for dehydrohalogenation is 3,4-Dibromo-tetrahydrothiophene 1,1-dioxide. nih.govbldpharm.comchemspider.comkeyorganics.net This saturated sulfolane (B150427) derivative can undergo a base-induced elimination of one equivalent of hydrogen bromide to yield 3-Bromo-2,3-dihydrothiophene 1,1-dioxide. While this provides the bromo-analogue, a similar strategy starting from 3-chloro-4-bromo- or 3,4-dichloro-tetrahydrothiophene 1,1-dioxide would be expected to yield the desired 3-chloro product. The regioselectivity of the elimination is controlled by the acidity of the protons adjacent to the sulfone group and the steric environment.

The reaction typically involves treating the dibromo precursor with a suitable base. The controlled removal of one equivalent of HBr is crucial to prevent a second elimination that would lead to the formation of thiophene (B33073) 1,1-dioxide.

Optimization of Base and Solvent Systems for Dehydrochlorination

The success of a dehydrochlorination reaction hinges on the careful selection of the base and solvent. The goal is to promote the desired E2 elimination pathway while minimizing side reactions such as substitution (SN2) or double elimination.

For the conversion of a 3,4-dihalo-tetrahydrothiophene 1,1-dioxide to the 3-halo-2,3-dihydrothiophene 1,1-dioxide, a range of bases can be employed. Non-nucleophilic, sterically hindered bases are often preferred to disfavor substitution reactions. The solvent's polarity can influence the reaction rate and selectivity.

| Base | Solvent | Typical Temperature (°C) | Outcome/Considerations |

| Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 25-40 | Mild conditions, good for selective single elimination. |

| Sodium Hydroxide (NaOH) | Ethanol/Water | 50-70 | Stronger base, risk of hydrolysis or double elimination if not controlled. |

| Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | 0-25 | Strong, non-nucleophilic base, highly effective for elimination. |

| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile | 25-50 | Strong, non-nucleophilic base, often provides high yields. |

Direct Halogenation Approaches to Dihydrothiophene 1,1-Dioxides

An alternative to building the halogen functionality onto a pre-existing ring system is the direct halogenation of an unsaturated precursor. This approach typically involves the addition of a halogen across the double bond of 2,5-dihydrothiophene (B159602) 1,1-dioxide (sulfolene), followed by a controlled elimination.

This two-step sequence begins with the electrophilic addition of chlorine (Cl₂) to 2,5-dihydrothiophene 1,1-dioxide. chemicalbook.comstenutz.eunist.govchemicalbook.com This reaction proceeds readily to form the saturated intermediate, trans-3,4-dichloro-tetrahydrothiophene 1,1-dioxide. The stereochemistry of the addition is typically trans due to the formation of a cyclic chloronium ion intermediate.

Following the addition, a controlled dehydrochlorination is performed using a suitable base, as detailed in the previous section. The use of one equivalent of a hindered base selectively removes a proton from the carbon adjacent to the sulfone group, leading to the formation of the desired this compound. This method is efficient as the starting sulfolene is readily available.

| Step | Reactants | Reagent/Conditions | Intermediate/Product |

| 1. Chlorination | 2,5-Dihydrothiophene 1,1-dioxide, Chlorine (Cl₂) | Inert solvent (e.g., CCl₄), 0-25°C | trans-3,4-Dichloro-tetrahydrothiophene 1,1-dioxide |

| 2. Dehydrochlorination | trans-3,4-Dichloro-tetrahydrothiophene 1,1-dioxide | Triethylamine in CH₂Cl₂ | This compound |

Electrophilic Chlorination of 2,3-Dihydrothiophene 1,1-dioxide

The direct electrophilic chlorination of 2,3-dihydrothiophene 1,1-dioxide, also known as 2-sulfolene, presents a direct route to this compound. This approach involves the reaction of the sulfolene with an electrophilic chlorine source. The reactivity of the double bond in the sulfolene ring is influenced by the electron-withdrawing nature of the sulfone group, which can affect the regioselectivity of the addition.

Common electrophilic chlorinating agents that can be employed include molecular chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine species. The reaction mechanism typically proceeds through a chloronium ion intermediate, followed by nucleophilic attack by the chloride ion. The regiochemical outcome, affording the 3-chloro derivative, is a key consideration in this methodology.

| Reagent System | Reaction Conditions | Observations |

| Cl₂ / Lewis Acid | Inert solvent, low temperature | Potential for over-chlorination |

| SO₂Cl₂ | Neat or in a chlorinated solvent | Can require radical initiator for alternative pathways |

| N-Chlorosuccinimide (NCS) | Polar aprotic solvent, catalyst | Generally milder conditions |

Table 1: Representative Reagent Systems for Electrophilic Chlorination

Detailed research into the electrophilic chlorination of 2,3-dihydrothiophene 1,1-dioxide is essential to optimize reaction conditions, maximize the yield of the desired 3-chloro isomer, and minimize the formation of byproducts.

Radical Chlorination Techniques and Selectivity Considerations

Radical chlorination offers an alternative pathway for the synthesis of this compound. This method typically involves the use of a radical initiator to generate chlorine radicals, which then react with the dihydrothiophene dioxide. Common reagents for radical chlorination include N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

The selectivity of radical chlorination is a critical aspect. The reaction can potentially lead to a mixture of products, including substitution at the allylic positions (C2 and C5) and addition across the double bond. The regioselectivity for the formation of the 3-chloro adduct depends on the stability of the radical intermediates formed during the reaction. The electron-withdrawing sulfone group can influence the electron density of the double bond and the stability of adjacent radicals, thereby directing the incoming chlorine radical.

| Radical Source | Initiator/Conditions | Key Selectivity Factor |

| N-Chlorosuccinimide (NCS) | AIBN, heat or UV light | Allylic vs. Addition |

| Sulfuryl Chloride (SO₂Cl₂) | UV light or peroxide initiator | Temperature and concentration dependent |

| t-Butyl hypochlorite | UV light | Can favor allylic substitution |

Table 2: Radical Chlorination Approaches and Selectivity Factors

Further investigation is required to fully elucidate the factors controlling the regioselectivity of radical chlorination and to develop highly selective methods for the synthesis of this compound.

Emerging and Alternative Synthetic Pathways

Beyond direct chlorination, several emerging synthetic strategies are being explored for the construction of substituted dihydrothiophene derivatives, including the 1,1-dioxide analogues. These methods often provide access to a wider range of functionalized products with high efficiency and stereocontrol.

Cascade Reactions and Multicomponent Cyclizations for Dihydrothiophene Derivatives

Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to building molecular complexity in a single synthetic operation. In the context of dihydrothiophene synthesis, cascade reactions can involve a series of intramolecular and intermolecular transformations to construct the heterocyclic ring. For instance, a copper-catalyzed Michael addition/intramolecular cyclization/protonation cascade reaction of thioamides with enynones has been developed for the synthesis of fully substituted 2,3-dihydrothiophenes. wikipedia.org While not directly yielding the 1,1-dioxide, the resulting dihydrothiophenes can be subsequently oxidized.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants, are another efficient strategy. Domino reactions of 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes have been shown to yield dihydrothiophene derivatives. researchgate.net These methods provide rapid access to diverse libraries of substituted dihydrothiophenes.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scope |

| Cascade Reaction | Thioamides, Enynones | Copper catalyst, air atmosphere | Fully substituted 2,3-dihydrothiophenes wikipedia.org |

| Multicomponent Cyclization | 1,3-Thiazolidinedione, Malononitrile, Aldehydes | Organic amines | Dihydrothiophene derivatives researchgate.net |

Table 3: Examples of Cascade and Multicomponent Reactions for Dihydrothiophene Synthesis

Catalytic Approaches for Substituted Dihydrothiophene 1,1-Dioxides

Catalytic methods are at the forefront of modern organic synthesis, offering mild, efficient, and selective routes to complex molecules. For the synthesis of substituted dihydrothiophene 1,1-dioxides, catalytic approaches are being developed that allow for the introduction of various functional groups onto the heterocyclic core.

Palladium-catalyzed reactions, for example, have been utilized for the functionalization of thiophenes and their derivatives. nih.gov While direct catalytic C-H functionalization of 2,3-dihydrothiophene 1,1-dioxide is a developing area, related catalytic systems provide a foundation for future research. For instance, palladium-catalyzed sulfinylation of aryl triflates has been used to construct benzo[b]thiophene 1,1-dioxides, showcasing the utility of catalytic methods in forming the sulfone-containing ring system. chemrxiv.org

| Catalyst System | Reaction Type | Substrates | Product Type |

| Palladium/Norbornene | Vicinal Difunctionalization | Thiophenes | C4,C5-difunctionalized thiophenes nih.gov |

| Palladium | Sulfinylation/Cyclization | Aryl triflates | Benzo[b]thiophene 1,1-dioxides chemrxiv.org |

Table 4: Catalytic Strategies for Functionalized Thiophene and Dihydrothiophene Dioxide Synthesis

The continued development of novel catalytic systems holds significant promise for the efficient and selective synthesis of a wide array of substituted 2,3-dihydrothiophene 1,1-dioxides, including the 3-chloro derivative.

Elucidating the Reactivity and Reaction Mechanisms of 3 Chloro 2,3 Dihydrothiophene 1,1 Dioxide

Electrophilic Nature of the Chlorine Atom and its Chemical Transformations

The chemical behavior of 3-chloro-2,3-dihydrothiophene 1,1-dioxide is significantly influenced by the electrophilic character of the chlorine atom. This electrophilicity is a direct consequence of the electron-withdrawing nature of the adjacent sulfone group, which polarizes the carbon-chlorine bond, rendering the chlorine atom susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions involving the Chlorine Moiety

The activated chlorine atom in this compound readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at the C-3 position, making it a versatile intermediate in organic synthesis. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

A range of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino derivatives, respectively. The reaction conditions for these substitutions are typically mild, reflecting the enhanced reactivity of the substrate.

Influence of the Sulfone Group on Electrophilicity and Stability

The sulfone group (SO₂) plays a pivotal role in modulating the reactivity of the molecule. Its strong electron-withdrawing inductive effect significantly enhances the electrophilicity of the chlorine atom at the adjacent C-3 position. This electronic influence polarizes the C-Cl bond, making the carbon atom more electron-deficient and thus more susceptible to attack by nucleophiles.

Furthermore, the sulfone group contributes to the stability of the intermediate formed during nucleophilic substitution. The developing negative charge on the carbon atom during the transition state can be delocalized onto the sulfone group, thereby lowering the activation energy of the reaction and facilitating the substitution process. This stabilization is a key factor in the high reactivity of this compound towards nucleophiles.

Reactivity of the Endocyclic Double Bond

The endocyclic double bond in this compound is a key site of reactivity, participating in various addition reactions. Its electronic properties are also influenced by the sulfone group, which withdraws electron density and makes the double bond electron-deficient.

Cycloaddition Reactions (e.g., [2+2] and [4+2] Diels-Alder)

The electron-deficient nature of the double bond in this compound makes it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems and are characterized by the concerted formation of two new sigma bonds.

Among the most significant cycloaddition reactions for this compound are the [4+2] Diels-Alder reactions. wikipedia.org In these reactions, the dihydrothiophene derivative can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing sulfone group activates the double bond, making it a potent dienophile for reactions with electron-rich dienes. masterorganicchemistry.comyoutube.com

Diene or Dienophile Behavior in Diels-Alder Cycloadditions

In the context of Diels-Alder reactions, this compound exclusively functions as a dienophile. masterorganicchemistry.com The presence of the electron-withdrawing sulfone group deactivates the molecule towards acting as a diene. For a molecule to act as a diene in a Diels-Alder reaction, it typically requires electron-donating groups to increase the energy of its highest occupied molecular orbital (HOMO). Conversely, the sulfone group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the double bond, enhancing its reactivity as a dienophile with electron-rich dienes.

Table 1: Reactivity of this compound in Diels-Alder Reactions

| Role | Reactivity | Justification |

| Diene | Not observed | The electron-withdrawing sulfone group deactivates the diene system. |

| Dienophile | Highly reactive | The electron-withdrawing sulfone group activates the double bond, making it electron-deficient and a good partner for electron-rich dienes. masterorganicchemistry.comyoutube.com |

Stereochemical Outcomes of Cycloaddition Processes

The stereochemistry of cycloaddition reactions involving this compound is a critical aspect that dictates the three-dimensional structure of the resulting products. In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. This means that if the substituents on the double bond of the dienophile are cis to each other, they will remain cis in the cycloadduct.

Furthermore, the approach of the diene to the dienophile can occur from two different faces, leading to the possibility of endo and exo products. The endo product is often the major product due to secondary orbital interactions, a phenomenon known as the "endo rule." These interactions stabilize the transition state leading to the endo adduct. The specific stereochemical outcome can be influenced by factors such as the nature of the diene, the reaction temperature, and the presence of catalysts.

Nucleophilic Addition Reactions across the Double Bond

The double bond in this compound is part of an α,β-unsaturated sulfone system. The powerful electron-withdrawing nature of the sulfone group polarizes the double bond, rendering the β-carbon (C-4) electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition.

While specific studies detailing the Michael addition to this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous vinyl sulfones. Soft nucleophiles, such as thiolates, amines, and carbanions derived from active methylene (B1212753) compounds, are expected to add to the C-4 position.

However, the reactivity of this substrate is complicated by competing reaction pathways. The presence of a chlorine atom at the C-3 position, alpha to the sulfone, and allylic to the double bond, introduces the possibility of nucleophilic substitution (S_N2 or S_N2'). Furthermore, the hydrogen atoms at the C-5 position are acidic and can be abstracted by basic nucleophiles, initiating elimination or rearrangement reactions, such as the Ramberg-Bäcklund reaction. The predominant reaction pathway is therefore highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, hard nucleophiles might favor attack at other sites, whereas soft nucleophiles under appropriate conditions would favor conjugate addition.

Table 1: Potential Competing Reaction Pathways with Nucleophiles

| Pathway | Attacked Site | Nucleophile Type | Potential Product |

|---|---|---|---|

| Nucleophilic Addition | C-4 (β-carbon) | Soft Nucleophiles (e.g., R₂CuLi, RSH) | 4-substituted-3-chloro-tetrahydrothiophene 1,1-dioxide |

| Nucleophilic Substitution | C-3 (α-carbon) | Various Nucleophiles | 3-substituted-2,3-dihydrothiophene 1,1-dioxide |

| Deprotonation/Elimination | C-5 (α'-carbon) | Strong Bases (e.g., t-BuOK) | Thiophene (B33073) 1,1-dioxide or Ramberg-Bäcklund product |

Electron Transfer Pathways and their Competitive Nature

Electron transfer processes represent a significant pathway in the chemistry of α-halo sulfones. The reduction of this compound can be initiated by a single-electron transfer (SET) from a reducing agent (e.g., metal amalgams, certain transition metal complexes) to the molecule. This transfer generates a radical anion intermediate.

This radical anion is generally unstable and can undergo fragmentation through two primary competitive pathways:

Cleavage of the Carbon-Sulfur bond: This would lead to the formation of a sulfinate anion and a vinyl radical.

Cleavage of the Carbon-Chlorine bond: This is often the more favorable pathway for α-halo sulfones, resulting in a chloride ion and a sulfonyl-stabilized radical at the C-3 position. organic-chemistry.org

The resulting C-3 radical can then be further reduced to an anion and subsequently protonated to yield the dechlorinated product, 2,3-dihydrothiophene (B74016) 1,1-dioxide. Alternatively, it could participate in radical coupling or rearrangement reactions. Studies on related α-nitro sulfones have also proposed a SET mechanism for their reductive desulfonylation, which supports the likelihood of such a pathway for α-halo sulfones. The exact course of the reaction depends on the reduction potential of the substrate and the nature of the electron donor.

Transformations Involving the Sulfone Moiety (SO₂)

Oxidation Reactions and the Formation of Higher Oxidation States

The sulfone (SO₂) group in this compound represents a high oxidation state for sulfur (+6). Consequently, the sulfone moiety itself is highly resistant to further oxidation under typical chemical conditions. wikipedia.org The sulfur atom's lack of available lone pairs and the strong, stable nature of the sulfur-oxygen double bonds make it inert to most common oxidizing agents. Therefore, reactions leading to the formation of higher oxidation states directly at the sulfone group are not a characteristic feature of this compound's reactivity. Chemical transformations involving oxidizing agents would preferentially occur at other sites in the molecule, such as the C=C double bond (e.g., epoxidation, dihydroxylation), if conditions were sufficiently forcing, though such reactions would compete with other potential pathways.

Reduction Reactions and Removal of the Sulfone Group

The removal of the sulfone group, known as desulfonylation, is a synthetically valuable transformation. For this compound, reductive desulfonylation can be achieved using various reagents. These reactions typically cleave the carbon-sulfur bonds. wikipedia.org

Common methods for reductive desulfonylation include the use of:

Active metals or metal amalgams: Reagents like sodium amalgam (Na(Hg)) or aluminum amalgam (Al(Hg)) can effectively cleave C-S bonds via electron transfer mechanisms. wikipedia.org

Samarium(II) iodide (SmI₂): A powerful single-electron donor widely used for the reduction of various functional groups, including sulfones.

Transition metal catalysts: Systems such as titanium(III), generated in situ, can catalyze the homolytic reductive C-S cleavage. nih.gov

Tin hydrides: Reagents like tributyltin hydride can mediate radical-based desulfonylation, particularly for activated sulfones. wikipedia.org

The reaction mechanism often involves the formation of a radical anion, which fragments by expelling a sulfinate anion (RSO₂⁻), leading to a carbon-centered radical that is subsequently reduced and protonated to replace the sulfone group with hydrogen atoms. wikipedia.orgresearchgate.net

Cheletropic Extrusion of Sulfur Dioxide and its Synthetic Utility

One of the most characteristic and synthetically useful reactions of 2,5-dihydrothiophene (B159602) 1,1-dioxides (3-sulfolenes) and their derivatives is the cheletropic extrusion of sulfur dioxide (SO₂). This reaction is a type of pericyclic process where a small, stable molecule (SO₂) is eliminated from a cyclic system to form a new product. wikipedia.org For this compound, this reaction would likely require prior isomerization to the 2,5-dihydrothiophene isomer, a process that can be base-catalyzed.

However, if the compound undergoes a reaction that saturates the double bond and introduces an α'-hydrogen (at C-5), it can then participate in a Ramberg-Bäcklund type reaction. This base-mediated process involves deprotonation at the C-5 position, followed by intramolecular nucleophilic attack on the C-3 carbon, displacing the chloride to form a transient three-membered thiirane (B1199164) dioxide intermediate. This intermediate is unstable and readily decomposes by extruding SO₂ to form an alkene. organic-chemistry.orgwikipedia.org

The primary synthetic utility of SO₂ extrusion from sulfolenes is as a clean and stereospecific method for generating conjugated dienes. ucsb.edunih.govmdpi.comrsc.org By heating or irradiating a substituted sulfolene, a corresponding diene can be produced, which can then be used in subsequent reactions, most notably the Diels-Alder cycloaddition. This makes sulfolenes stable, solid precursors for often volatile or reactive dienes.

Table 2: Products from SO₂ Extrusion Reactions

| Starting Material Class | Reaction Type | Key Intermediate | Product Class |

|---|---|---|---|

| 2,5-Dihydrothiophene 1,1-dioxides | Cheletropic Extrusion | Pericyclic Transition State | Conjugated Dienes |

Comparative Reactivity Studies with Related Halogenated Dihydrothiophene 1,1-Dioxides

While direct, side-by-side comparative studies of this compound with its bromo and iodo analogues are not widely reported, their relative reactivities can be predicted based on fundamental chemical principles, particularly the strength of the carbon-halogen (C-X) bond.

The C-X bond strength decreases down the group: C-Cl > C-Br > C-I. This difference significantly influences reactions where the C-X bond is cleaved.

Nucleophilic Substitution/Elimination: In reactions like the Ramberg-Bäcklund rearrangement, the intramolecular cyclization step involves the displacement of the halide. Since bromide and iodide are better leaving groups than chloride, the 3-bromo and 3-iodo analogues are expected to react faster than the 3-chloro compound under identical conditions. organic-chemistry.org

Reductive Dehalogenation: In processes initiated by single-electron transfer, the weaker C-Br and C-I bonds will cleave more readily upon formation of the radical anion. Therefore, reductive dehalogenation is expected to be easier and occur under milder conditions for the bromo and iodo derivatives compared to the chloro derivative. acs.org

Inductive Effects: The electronegativity of the halogens (Cl > Br > I) influences the acidity of nearby protons and the electrophilicity of adjacent carbons. The stronger electron-withdrawing inductive effect of chlorine makes the α'-protons at C-5 slightly more acidic compared to the bromo analogue, which could influence the rate of initial deprotonation in base-mediated reactions. However, this electronic effect is generally outweighed by the leaving group ability in reactions involving C-X bond cleavage.

Differential Reactivity of Chlorine, Bromine, and Iodine Analogs

The trend in C-X bond strength is C-Cl > C-Br > C-I, while the stability of the halide leaving group follows the reverse order: I⁻ > Br⁻ > Cl⁻. Consequently, the rate of nucleophilic substitution reactions is expected to increase down the halogen group. This is because the weaker C-I bond is more easily broken, and the larger, more polarizable iodide ion is a better leaving group, being able to stabilize the negative charge more effectively. libretexts.org

Therefore, the general order of reactivity for 3-halo-2,3-dihydrothiophene 1,1-dioxides in nucleophilic substitution reactions is:

3-Iodo-2,3-dihydrothiophene 1,1-dioxide > 3-Bromo-2,3-dihydrothiophene 1,1-dioxide > this compound

This differential reactivity can be illustrated by considering a hypothetical nucleophilic substitution reaction with a common nucleophile, such as an alkoxide. The iodo analog would be expected to react the fastest, while the chloro analog would be the least reactive under identical conditions.

| Halogen Analog | Relative C-X Bond Energy (kJ/mol) | Leaving Group Ability | Expected Relative Reactivity in SNReactions |

|---|---|---|---|

| This compound | ~340 | Good | Low |

| 3-Bromo-2,3-dihydrothiophene 1,1-dioxide | ~285 | Better | Medium |

| 3-Iodo-2,3-dihydrothiophene 1,1-dioxide | ~210 | Best | High |

This interactive table provides a simplified overview of the factors influencing the reactivity of 3-halo-2,3-dihydrothiophene 1,1-dioxide analogs.

Mechanistic Divergences Based on Halogen Identity

The identity of the halogen not only affects the rate of reaction but can also influence the preferred reaction mechanism. The two primary competing pathways for these compounds are nucleophilic substitution (SN) and elimination (E). The balance between these pathways is dictated by several factors, including the nature of the nucleophile/base, the solvent, and the leaving group.

In the context of 3-halo-2,3-dihydrothiophene 1,1-dioxides, the halogen's identity can subtly influence the competition between SN2 and E2 mechanisms. While all three halogens are good leaving groups, the greater electronegativity of chlorine can increase the acidity of the adjacent C-H protons, potentially favoring elimination reactions (E2) to a greater extent compared to the bromo and iodo analogs when a strong, sterically hindered base is used.

Conversely, the superior leaving group ability of iodide can facilitate both SN1-like and SN2 reactions more readily. In polar, protic solvents, the iodo analog might exhibit a greater propensity for solvolysis reactions that could proceed through a carbocation-like intermediate, given the exceptional stability of the iodide leaving group.

The choice of a strong, non-nucleophilic base will generally favor elimination across all analogs to yield thiophene 1,1-dioxide. In contrast, the use of a good nucleophile that is a weak base will favor substitution. The product distribution between substitution and elimination is a nuanced interplay of these factors.

| Halogen Analog | Favored Mechanism with Strong, Hindered Base | Favored Mechanism with Good Nucleophile/Weak Base | Key Influencing Factor |

|---|---|---|---|

| This compound | E2 | SN2 | Higher C-H acidity due to Cl electronegativity |

| 3-Bromo-2,3-dihydrothiophene 1,1-dioxide | E2/SN2 competition | SN2 | Good balance of leaving group ability and C-X bond strength |

| 3-Iodo-2,3-dihydrothiophene 1,1-dioxide | E2/SN2 competition | SN2 (fastest) / potential for SN1-like character | Excellent leaving group ability |

This interactive table summarizes the likely mechanistic divergences for 3-halo-2,3-dihydrothiophene 1,1-dioxide analogs under different reaction conditions.

Applications in Advanced Organic Synthesis and Materials Precursors

Function as a Key Building Block in Complex Molecular Architectures

The structure of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide makes it an attractive starting point for the synthesis of a variety of organic molecules. The chlorine atom at the 3-position can be targeted for nucleophilic substitution or for participation in metal-catalyzed cross-coupling reactions, while the double bond can undergo various addition reactions. The entire dihydrothiophene sulfone framework can also act as a masked diene, which is revealed upon thermal or photochemical extrusion of sulfur dioxide.

This compound serves as a valuable precursor for creating substituted thiophenes, a class of compounds with significant importance in medicinal chemistry and materials science. chemicalbook.com The synthesis of functionalized thiophenes can be achieved through a sequence involving initial functionalization of the dihydrothiophene ring followed by elimination and aromatization. Although direct, specific examples starting from the chloro-derivative are not extensively detailed in broad reviews, the reactivity of analogous systems suggests a clear pathway. For instance, nucleophilic substitution at the C-3 position can introduce a variety of side chains. Subsequent base-induced elimination of HCl and SO2 would lead to the formation of a substituted thiophene (B33073) ring. This two-step process allows for the controlled introduction of functionality that might not be achievable through direct thiophene synthesis.

In the context of multi-step organic synthesis, halogenated heterocycles like this compound are crucial intermediates. They allow for the sequential and controlled addition of different molecular fragments. The compound can be envisioned as a linchpin in convergent syntheses, where the dihydrothiophene core is first elaborated and then used in a key step, such as a cycloaddition, to assemble the final complex architecture. For example, after replacing the chlorine with a desired functional group, the sulfone moiety can be used to generate a diene in situ for a Diels-Alder reaction, thereby constructing a six-membered ring onto the existing framework. This strategy is a cornerstone of modern synthetic chemistry for building polycyclic natural products and novel materials. wikipedia.org

Strategies for Further Functionalization of the Dihydrothiophene Ring

The dihydrothiophene sulfone ring is amenable to a range of chemical transformations that can introduce new functional groups with a high degree of control. These modifications are key to tuning the electronic and steric properties of the resulting molecules.

Achieving regioselectivity is critical when functionalizing a molecule with multiple potential reaction sites. Research on the closely related 3-bromo-2,3-dihydrothiophene 1,1-dioxide has demonstrated a powerful method for highly regioselective functionalization. Specifically, an ultrasound-promoted allylzincation reaction occurs exclusively at the C-3 position, displacing the halide to form a new carbon-carbon bond. rsc.org This reaction introduces a 3-hydroxyalkyl group onto the ring. rsc.org This high degree of regioselectivity is attributed to the electronic activation provided by the sulfone group and the nature of the organometallic reagent. Such methods provide a reliable route to 3-substituted dihydrothiophene dioxides, which can then be carried forward. rsc.org While stereoselectivity is a complex challenge, the formation of chiral centers during functionalization can be influenced by the use of chiral catalysts or auxiliaries, a common strategy in modern asymmetric synthesis.

The chloro-substituent at the C-3 position is a versatile handle for introducing a wide array of chemical functionalities. Beyond the carbon-carbon bond-forming reactions mentioned above, this position is susceptible to substitution by various heteroatom nucleophiles. The existence of derivatives such as 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride indicates that amination reactions are feasible, allowing for the introduction of nitrogen-containing groups. chemicalbook.combldpharm.com Furthermore, the hydroxyalkyl groups introduced via allylzincation can be subsequently oxidized to afford 3-acylated 2,5-dihydrothiophene (B159602) S,S-dioxides, introducing a ketone functionality. rsc.org This demonstrates how the initial functionalization product can be further elaborated to access different classes of compounds.

| Reaction Type | Reagents | Functional Group Introduced | Position | Reference |

|---|---|---|---|---|

| Allylzincation | Allyl bromide, Zinc, Aldehyde/Ketone | -CH(OH)R | C-3 | rsc.org |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | -C(O)R | C-3 | rsc.org |

| Amination | Ammonia or Amine Source | -NH2 / -NHR / -NR2 | C-3 | chemicalbook.combldpharm.com |

Precursors for Polycyclic and Conjugated Systems

One of the most powerful applications of dihydrothiophene 1,1-dioxides is their use as precursors to generate transient, highly reactive dienes for cycloaddition reactions. This "precursor approach" is a well-established strategy for synthesizing complex polycyclic molecules and extended π-conjugated systems. beilstein-journals.org

The process relies on the thermal or photochemical extrusion of sulfur dioxide (SO2) from the dihydrothiophene ring. This cheletropic elimination is a retro-Diels-Alder reaction that unmasks a conjugated diene. When this compound is used in a Diels-Alder reaction with a dienophile (an alkene or alkyne), a bicyclic adduct is formed. acs.orgutexas.edu Subsequent heating of this adduct causes the extrusion of SO2, resulting in the formation of a new, stable six-membered ring—a substituted cyclohexadiene derivative. wikipedia.orgutexas.edu

This strategy is particularly effective for several reasons:

Stability: The dihydrothiophene 1,1-dioxide is often more stable and easier to handle than the corresponding free diene.

Reactivity Control: The diene is generated in situ, allowing it to be trapped immediately by a dienophile, which can minimize side reactions like diene polymerization.

Aromatization Driving Force: When the reaction is designed appropriately, the final product can be an aromatic ring, which provides a strong thermodynamic driving force for the reaction sequence.

This method has been widely exploited to construct the core of numerous polycyclic aromatic hydrocarbons and other complex conjugated systems that are of interest in materials science for applications in organic electronics. beilstein-journals.org

| Step | Reaction | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Bicyclic Sulfone Adduct | Formation of a six-membered ring containing a sulfone bridge. |

| 2 | Cheletropic Elimination | Polycyclic Alkene/Diene | Thermal or photochemical extrusion of sulfur dioxide (SO2). |

| 3 (Optional) | Aromatization | Polycyclic Aromatic System | Dehydrogenation or other elimination to form a stable aromatic ring. |

Cycloaddition Products as Scaffolds for Novel Architectures

Cycloaddition reactions are among the most powerful methods for constructing cyclic molecules in a stereocontrolled manner. Dihydrothiophene dioxides, also known as sulfolenes, are well-established participants in these transformations, most notably the Diels-Alder reaction. youtube.comyoutube.comwikipedia.org Typically, the isomeric 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene) undergoes a thermal retro-Diels-Alder reaction to generate a 1,3-diene in situ, which can then be trapped by a dienophile. youtube.comutahtech.edu

In the case of this compound, its structural arrangement does not allow it to directly act as a diene precursor in a conventional [4+2] cycloaddition. However, its activated double bond makes it a potential dienophile or a partner in other types of cycloadditions, such as [3+2] cycloadditions. The resulting cycloadducts, which are often complex polycyclic sulfones, serve as valuable and rigid scaffolds. From these scaffolds, further chemical modifications can be performed. For instance, the sulfone group can be removed reductively, or the chloro substituent can be functionalized or eliminated to introduce new functionalities, leading to the creation of novel and diverse molecular architectures. researchgate.net

The stereoselectivity inherent in cycloaddition reactions, combined with the functionalities present in this compound, allows for the precise construction of intricate three-dimensional structures that would be challenging to assemble through other synthetic routes.

Table 1: Cycloaddition Reactions Involving Dihydrothiophene Derivatives

| Reaction Type | Reactant Class | Product Scaffold | Potential Applications |

|---|---|---|---|

| [4+2] Diels-Alder | Dienes + Dihydrothiophene Dioxides (as dienophiles) | Bicyclic Sulfones | Natural Product Synthesis, Materials Science |

Synthesis of Chalcogen-doped Polycyclic Aromatic Compounds

Chalcogen-doped polycyclic aromatic compounds (PACs), particularly those containing sulfur (thia-PACs), are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. chinesechemsoc.org The synthesis of these compounds often involves the annulation of a thiophene ring onto an existing aromatic system.

While sulfolenes are commonly used to generate dienes for the construction of carbon-based polycyclic systems via subsequent sulfur dioxide extrusion, synthetic strategies can be adapted to incorporate the sulfur atom into the final aromatic framework. beilstein-journals.org One conceptual approach involves using this compound as a starting material to build a larger polycyclic system around the dihydrothiophene core. Subsequent chemical transformations, such as dehydrohalogenation and aromatization, could then lead to the formation of a thiophene ring fused within a larger polycyclic aromatic structure.

Modern synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation reactions, provide powerful tools for constructing thiophene-annulated systems. nih.gov For example, a precursor derived from this compound could be engaged in intramolecular coupling reactions to form the desired fused aromatic rings, thereby retaining the sulfur heteroatom. This strategy allows for the creation of complex thia-PACs that are otherwise difficult to access.

Table 2: Research Findings on Synthesis of Thiophene-based Polycyclic Systems

| Synthetic Strategy | Precursor Type | Resulting Compound Class | Key Features |

|---|---|---|---|

| Intramolecular Yamamoto Coupling | Polybrominated Thiophene Derivatives | Thiophene-based Macrocycles chinesechemsoc.org | Creates large, fully π-conjugated systems. |

| Palladium-Catalyzed C-H Arylation | Substituted Thiophenes and Aryl Bromides | Phenanthro[9,10-b]thiophenes nih.gov | Expeditious, two-step synthesis from commercial materials. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are fundamental to understanding the electronic nature of molecules. These calculations can predict molecular geometries, charge distributions, and orbital energies, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 3-Chloro-2,3-dihydrothiophene 1,1-dioxide, DFT would be employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

Selection and Validation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are mathematical approximations that describe the exchange-correlation energy, a key component of the total electronic energy. Common functionals include B3LYP, M06-2X, and PBE0. Basis sets are sets of mathematical functions used to build the molecular orbitals. Examples include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ).

The selection of an appropriate functional and basis set is crucial for obtaining reliable results. This is often done by benchmarking calculations against experimental data or higher-level theoretical results for related, well-characterized molecules. For sulfones and chlorinated organic compounds, functionals that incorporate some degree of Hartree-Fock exchange, like B3LYP, are often a good starting point. Basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) are generally recommended to accurately describe the electronic distribution around the electronegative chlorine and oxygen atoms.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Density Distributions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.govchemrxiv.orgrsc.org It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface helps to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP surface would likely show:

Negative potential (red/yellow regions): Concentrated around the highly electronegative oxygen atoms of the sulfone group, indicating these are sites susceptible to electrophilic attack.

Positive potential (blue regions): Potentially located around the hydrogen atoms and the carbon atom attached to the chlorine, suggesting these areas are prone to nucleophilic attack.

The chlorine atom itself can exhibit a dual nature, with a negative belt and a potentially positive "sigma-hole" along the C-Cl bond axis, which can influence non-covalent interactions. nih.gov

Understanding the MEP is crucial for predicting how the molecule will interact with other reagents, solvents, and biological receptors. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eulibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, FMO analysis would reveal:

The spatial distribution of the HOMO and LUMO, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

The HOMO-LUMO energy gap, which would be influenced by the presence of the electron-withdrawing sulfone and chloro groups. The oxidation of the thiophene (B33073) ring to a sulfone is known to reduce the HOMO-LUMO band gap. rsc.org

Illustrative Data for FMO Analysis (Note: The following table contains hypothetical values for illustrative purposes, as specific computational data for this compound is not available in the reviewed literature.)

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Likely localized on the C=C double bond and potentially the chlorine atom. |

| LUMO | -1.2 | Expected to be distributed over the sulfone group and the C-Cl bond. |

| HOMO-LUMO Gap | 6.3 | Suggests moderate kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions. It provides a localized picture of chemical bonding by transforming the calculated molecular orbitals into a set of localized natural bond orbitals.

In the context of this compound, NBO analysis could be used to:

Quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. This can reveal important stabilizing interactions, such as the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds.

Analyze the nature of the C-S, S=O, and C-Cl bonds, including their polarity and hybridization.

Investigate potential intramolecular hydrogen bonds or other weak interactions that contribute to the molecule's conformational preference and stability.

Mechanistic Elucidation through Computational Simulations

For reactions involving this compound, such as nucleophilic substitution or elimination reactions, computational studies could:

Model the step-by-step pathway of the reaction.

Determine the structure of the transition state(s).

Calculate the activation barriers for different possible pathways, thereby predicting the most likely reaction mechanism.

Investigate the role of the solvent in the reaction mechanism through the use of implicit or explicit solvent models.

While specific mechanistic studies for this compound are not readily found, computational approaches have been successfully applied to understand the reactivity of similar chlorinated compounds and sulfones. scispace.com

Investigation of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways of this compound are not extensively documented, the reactivity of the closely related sulfolene framework has been investigated. Key reactions for this class of compounds include cheletropic extrusions and elimination reactions.

One of the characteristic reactions of dihydrothiophene 1,1-dioxides (sulfolenes) is the thermal cheletropic extrusion of sulfur dioxide (SO₂) to yield a diene. Computational studies using DFT have been employed to investigate the effects of substituents on the activation energy of this process for isomeric 2,5-dihydrothiophene (B159602) sulfones. researchgate.net These studies calculate the geometries of the reactant, transition state, and product to determine the energy barrier for the reaction. For halogenated analogs, both steric and electronic effects of the substituents were found to play a significant role in determining the reaction rate. researchgate.net For instance, in a DFT/B3LYP/6-311+G** study on 2,5-substituted sulfolenes, the activation energies were calculated to understand substituent effects on the rate of SO₂ extrusion. researchgate.net

Another potential pathway for α-halo sulfones is the Ramberg-Bäcklund reaction, which converts them into alkenes through the action of a base. wikipedia.org The mechanism involves deprotonation at the α-carbon, followed by intramolecular nucleophilic displacement of the chloride to form a three-membered episulfone intermediate. wikipedia.org This unstable intermediate then spontaneously extrudes SO₂ to form the alkene. wikipedia.org DFT studies on non-cyclic α-chlorosulfones have been used to model this mechanism, detailing the structures of the carbanion, the transition state for ring closure, the episulfone intermediate, and the final products. researchgate.net These computational investigations confirm a stepwise mechanism and provide insight into the stereoselectivity of the reaction. organic-chemistry.org

The table below summarizes representative activation energy data from a computational study on the cheletropic extrusion in substituted sulfolenes, illustrating how such data is used to analyze reaction pathways.

| Compound | Substituent (X) | Activation Energy (kcal/mol) |

|---|---|---|

| cis-2,5-disubstituted Sulfolene | CF₃ | 12.25 |

| trans-2,5-disubstituted Sulfolene | CCl₃ | 12.99 |

Data adapted from a DFT/B3LYP/6-311+G* study on substituted 2,5-dihydrothiophene sulfones, which are isomers of the subject compound. The data illustrates the type of information gained from such studies. researchgate.net*

Thermodynamic and Kinetic Profiling of Key Transformations

The thermodynamic and kinetic profiles of chemical reactions provide crucial information about their feasibility and rate. Computational chemistry is a primary method for determining these profiles by calculating the potential energy surface of a reaction. ekb.eg

For a potential transformation of this compound, such as dehydrochlorination, computational methods would be used to calculate the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction. youtube.com A negative ΔG indicates a thermodynamically favorable (spontaneous) process. The kinetic profile is determined by calculating the energy of the transition state(s). The difference in energy between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate according to transition state theory. wolfram.comresearchgate.net

For example, in the cheletropic extrusion of SO₂, DFT calculations provide the enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡). researchgate.net These values allow for a comparison of reaction rates for different substrates under the same conditions. A lower activation energy implies a faster reaction. wolfram.com While specific values for this compound are not available in the cited literature, the methodologies are well-established for predicting whether elimination or other transformations would be kinetically and thermodynamically favored. ekb.egproquest.com

Conformational Analysis and Stability of Isomers and Reaction Intermediates

The five-membered dihydrothiophene dioxide ring is not planar and can adopt various conformations. Conformational analysis, the study of the energetics of these different spatial arrangements, is essential for understanding the molecule's properties and reactivity. wikipedia.orgnih.gov The two principal conformations for such five-membered rings are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to perform conformational analysis. nih.gov These methods can:

Optimize the geometry of different possible conformers to find the local energy minima.

Calculate the relative energies of these conformers to determine the most stable form.

Calculate the energy barriers for interconversion between conformers by locating the transition states that connect them.

While specific computational studies on the conformational preferences of this compound have not been detailed in the available literature, the principles of such analyses are broadly applied to heterocyclic systems. nih.govrsc.orgumanitoba.ca The position and orientation (axial vs. equatorial-like) of the chlorine atom would significantly influence the relative stability of the possible envelope and twist conformers due to steric and electronic effects. The stability of reaction intermediates, such as the carbanion formed during a potential Ramberg-Bäcklund reaction, would also be subject to conformational effects that can be modeled computationally. organic-chemistry.org

Aromaticity and Stability Assessments

Aromaticity is a key concept in chemistry related to stability and reactivity. While this compound is not an aromatic compound due to the presence of sp³-hybridized carbon atoms in the ring, the related fully unsaturated thiophene 1,1-dioxide is a subject of interest in aromaticity studies. Computational metrics are vital for quantifying the aromatic or anti-aromatic character of such molecules.

Computational Metrics for Aromatic Character in Cyclic Sulfones

Several computational methods are used to assess aromaticity, primarily based on magnetic, geometric, or electronic criteria.

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value (e.g., -5 to -15 ppm) indicates diatropic ring currents, which are characteristic of aromaticity. A positive value suggests paratropic currents and anti-aromaticity, while a value near zero implies non-aromaticity. Different variations, such as NICS(1) (calculated 1 Å above the ring plane) and NICS(1)zz (the out-of-plane tensor component), are often used to minimize contributions from local sigma bonds and provide a more reliable measure of the π-electron system's aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is normalized so that a value of 1 represents a fully aromatic system (like benzene), and a value of 0 or less indicates a non-aromatic or anti-aromatic system. It provides a quantitative measure of the degree of bond length equalization, a classic feature of aromatic compounds.

These metrics would classify this compound as non-aromatic. However, they are crucial for studying its potential reaction products, such as the fully unsaturated thiophene 1,1-dioxide, which computational studies show has a degree of anti-aromatic character.

Comparative Stability with Isomeric and Analogous Compounds

Computational chemistry provides a robust framework for comparing the thermodynamic stability of isomers. The relative stability of this compound compared to its isomers, such as 2-Chloro-2,3-dihydrothiophene 1,1-dioxide or 4-Chloro-2,5-dihydrothiophene 1,1-dioxide, can be determined by calculating the ground-state electronic energy of each optimized structure. researchgate.net The isomer with the lowest energy is the most thermodynamically stable.

DFT calculations are routinely used for this purpose. For example, a study comparing the stability of various dichloro chalcone (B49325) isomers used DFT to calculate the electronic energies of each isomer, revealing that the trans isomers were thermodynamically more stable than the cis isomers. researchgate.net A similar approach would be applied to the halogenated sulfolene isomers.

General chemical principles suggest that the stability would be influenced by factors such as:

The position of the double bond (e.g., conjugation with the sulfone group).

The nature of the C-Cl bond (e.g., allylic vs. vinylic halide).

Steric interactions between the chlorine atom and the sulfone group or adjacent hydrogens.

Ab initio and DFT calculations can quantify these effects precisely, providing a reliable ordering of isomer stability. u-szeged.hu For instance, such calculations could determine whether the placement of the chlorine atom at an allylic position (C3) results in a more or less stable compound compared to a vinylic position (C2) or a position on the saturated part of an isomeric ring system.

Spectroscopic and Structural Characterization in Academic Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Detailed experimental and theoretical vibrational spectroscopic data for 3-Chloro-2,3-dihydrothiophene 1,1-dioxide are not available in the reviewed scientific literature. Therefore, a specific assignment of its characteristic group frequencies, a definitive vibrational fingerprint, and a comprehensive normal coordinate analysis cannot be provided at this time.

For context, a general analysis would involve identifying characteristic vibrational modes. Key functional groups in this compound include the sulfone group (SO₂), the carbon-carbon double bond (C=C), the carbon-chlorine bond (C-Cl), and various C-H bonds.

Sulfone Group (SO₂): This group typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations.

Alkene (C=C): The C=C stretching vibration would be expected in the typical region for unsaturated five-membered rings.

Carbon-Chlorine (C-Cl): The C-Cl stretching vibration would be expected in the fingerprint region of the infrared spectrum.

Without experimental data, a precise data table of vibrational frequencies cannot be constructed.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

No specific FTIR spectrum for this compound has been published in the surveyed academic journals. An experimental spectrum would be required to identify and assign the principal absorption bands corresponding to the molecule's functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints

Similarly, no FT-Raman spectrum for this compound is available in the literature. FT-Raman spectroscopy would complement FTIR by providing information on non-polar bonds and symmetric vibrations, offering a more complete vibrational fingerprint of the molecule.

Comprehensive Vibrational Assignment and Normal Coordinate Analysis

A comprehensive vibrational assignment, supported by normal coordinate analysis (typically involving computational methods like Density Functional Theory), has not been performed for this specific molecule in published research. Such an analysis would be necessary to definitively assign each observed vibrational band to a specific molecular motion.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, research on closely related compounds provides significant insight into its likely solid-state structure.

Crystal and Molecular Structure Determination

A 2023 study by R. Alan Aitken and Alexandra M. Z. Slawin determined the crystal structures of the parent compound, 2,3-dihydrothiophene (B74016) 1,1-dioxide, as well as other halogenated derivatives. epa.gov This research provides a critical framework for understanding the molecular geometry of this class of compounds. For the parent 2,3-dihydrothiophene 1,1-dioxide, the structure was determined to be orthorhombic, belonging to the Pnma space group. epa.gov

Interactive Table: Crystal Data for 2,3-dihydrothiophene 1,1-dioxide

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₆O₂S |

| Space Group | Pnma |

| Crystal System | Orthorhombic |

| a (Å) | 6.3903(13) |

| b (Å) | 7.2783(16) |

Data sourced from Aitken et al., 2023. epa.gov

Analysis of Ring Conformation: Planarity vs. Twisted Structures

The conformation of the five-membered ring in sulfolene derivatives is a key structural feature. X-ray diffraction studies have shown that the parent compound, 2,3-dihydrothiophene 1,1-dioxide, possesses a perfectly planar ring structure. epa.gov

In contrast, halogenation can significantly impact the ring's conformation. For instance, related compounds such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide both adopt twisted conformations in the solid state. epa.gov This suggests that the introduction of halogen atoms, particularly multiple bulky ones, can induce steric strain that forces the ring out of planarity. Given that this compound has only a single chlorine substituent, it is plausible that its ring may retain a conformation closer to planar than its more heavily halogenated counterparts, though this remains to be confirmed by direct experimental determination.

Interactive Table: Ring Conformation in Sulfolene Derivatives

| Compound | Ring Conformation |

|---|---|

| 2,3-dihydrothiophene 1,1-dioxide | Perfectly Planar |

| 2,5-dihydrothiophene (B159602) 1,1-dioxide | Perfectly Planar |

| 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | Twisted |

Data sourced from Aitken et al., 2023. epa.gov

Investigation of Intermolecular Interactions, e.g., C-H...O Hydrogen Bonding

In the solid state, the crystal packing of this compound would be influenced by various intermolecular forces. A significant interaction expected for this class of molecules is the weak C-H...O hydrogen bond. The electron-withdrawing sulfonyl group (SO₂) polarizes the C-H bonds on the dihydrothiophene ring, making these hydrogen atoms partially positive and thus capable of acting as hydrogen bond donors. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

These C-H...O interactions, along with other van der Waals forces, would play a crucial role in the formation of the three-dimensional supramolecular architecture of the crystal lattice. The geometry and strength of these interactions are typically investigated using single-crystal X-ray diffraction, which provides precise information on bond lengths, angles, and intermolecular distances. In the absence of a published crystal structure for this compound, a detailed analysis of its specific hydrogen bonding network remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about its molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Connectivity and Stereochemistry

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the dihydrothiophene ring. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent chlorine atom and the sulfonyl group, as well as by the magnetic anisotropy of the double bond. Protons closer to the electron-withdrawing groups would resonate at a lower field (higher ppm values). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the determination of the connectivity of the proton network.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom would produce a distinct signal. The chemical shifts of the carbon atoms would also be affected by the electronic environment, with carbons bonded to the chlorine and sulfonyl groups appearing at lower fields.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on related structures and general principles. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 4.0 - 4.5 | Multiplet |

| H3 | 4.8 - 5.3 | Multiplet |

| H4 | 6.2 - 6.7 | Multiplet |

| H5 | 6.0 - 6.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on related structures and general principles. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 50 - 60 |

| C3 | 60 - 70 |

| C4 | 125 - 135 |

| C5 | 120 - 130 |

Advanced NMR Techniques for Conformational and Dynamic Studies

The five-membered ring of this compound is not planar and can exist in various conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to study these conformations. These experiments provide information about through-space interactions between protons, allowing for the determination of their relative spatial proximity. This data can be used to build a three-dimensional model of the predominant conformation in solution.

Furthermore, the dihydrothiophene ring may undergo dynamic processes, such as ring puckering or inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational exchanges. By analyzing the changes in the lineshapes of the NMR signals with temperature, it is possible to determine the energy barriers and rates of these dynamic processes. However, no such specific studies have been reported for this compound.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of eco-friendly materials. rsc.org While traditional synthetic routes to related dihydrothiophenes and sulfones often rely on harsh conditions or hazardous reagents, future research should focus on developing more sustainable methodologies for the synthesis of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide.

Key areas for development include:

Eco-friendly Solvents: Shifting from conventional volatile organic compounds to greener alternatives like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis. mdpi.com

Alternative Energy Sources: The use of microwave irradiation or sonochemistry can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net Ultrasound, for instance, has been successfully used to promote reactions on similar bromo-dihydrothiophene S,S-dioxide systems. rsc.org

Catalytic Systems: Investigating novel catalytic systems, including biocatalysts (enzymes) or organocatalysts, could lead to milder reaction conditions and higher selectivity, minimizing the formation of byproducts.

| Approach | Traditional Method | Proposed Green Alternative | Potential Advantages |

| Solvent | Chlorinated hydrocarbons, THF, DMF | Water, Ionic Liquids, Supercritical CO₂ | Reduced toxicity and environmental pollution, easier product separation. mdpi.com |

| Energy Input | Conventional thermal heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption, improved yields. researchgate.net |

| Catalysis | Stoichiometric strong acids or bases | Biocatalysts (e.g., lipases, oxidases), Organocatalysts | High selectivity, mild reaction conditions, biodegradability of catalysts. |

| Atom Economy | Multi-step syntheses with protecting groups | One-pot, multi-component reactions | Reduced number of synthetic steps, less waste generation. |

Exploration of Novel Reactivity Patterns under Mild Conditions